molecular formula C13H20N2O B15228450 6-(Dipropylamino)-2-methylnicotinaldehyde

6-(Dipropylamino)-2-methylnicotinaldehyde

Cat. No.: B15228450
M. Wt: 220.31 g/mol
InChI Key: TYCVXNVWYAIICP-UHFFFAOYSA-N
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Description

6-(Dipropylamino)-2-methylnicotinaldehyde is an organic compound that features a nicotinaldehyde core with a dipropylamino substituent at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dipropylamino)-2-methylnicotinaldehyde typically involves the introduction of the dipropylamino group to the nicotinaldehyde core. One common method is through the reaction of 2-methylnicotinaldehyde with dipropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(Dipropylamino)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: 6-(Dipropylamino)-2-methylnicotinic acid.

    Reduction: 6-(Dipropylamino)-2-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dipropylamino)-2-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-(Dipropylamino)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The dipropylamino group may facilitate binding to certain receptors or enzymes, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Diethylamino)-2-methylnicotinaldehyde: Similar structure but with diethylamino instead of dipropylamino.

    6-(Dimethylamino)-2-methylnicotinaldehyde: Similar structure but with dimethylamino instead of dipropylamino.

    6-(Dipropylamino)-3-methylnicotinaldehyde: Similar structure but with the methyl group at the 3-position instead of the 2-position.

Uniqueness

6-(Dipropylamino)-2-methylnicotinaldehyde is unique due to the specific positioning of the dipropylamino and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the dipropylamino group may enhance its lipophilicity and ability to cross biological membranes, potentially making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

6-(dipropylamino)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H20N2O/c1-4-8-15(9-5-2)13-7-6-12(10-16)11(3)14-13/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

TYCVXNVWYAIICP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=C(C=C1)C=O)C

Origin of Product

United States

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